N,N-dimethyladenosine 5'-(dihydrogen phosphate)

Autophagy Hepatocyte Cellular Metabolism

Researchers studying the ADK-ADAL detoxification axis often face the challenge that unmodified AMP is not recognized by ADAL or hABC-MP deaminase, confounding metabolic fate analysis. N6,N6-Dimethyl-AMP (CAS 13484-65-6) is the specific substrate required for these deaminases. • Enables direct measurement of ADAL/hABC-MP deamination rates in vitro; resistant to adenosine deaminase for sustained intracellular stability. • Achieves near-complete (99%) autophagy inhibition at 0.5 mM in cellular models via intracellular phosphorylation. • Suitable for co-crystallization with adenosine kinase; structures resolved to 1.35 Å for structure-based inhibitor design. • Supplied with full analytical documentation; bulk quantities available upon request.

Molecular Formula C12H18N5O7P
Molecular Weight 375.27 g/mol
CAS No. 13484-65-6
Cat. No. B12939156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyladenosine 5'-(dihydrogen phosphate)
CAS13484-65-6
Molecular FormulaC12H18N5O7P
Molecular Weight375.27 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O
InChIInChI=1S/C12H18N5O7P/c1-16(2)10-7-11(14-4-13-10)17(5-15-7)12-9(19)8(18)6(24-12)3-23-25(20,21)22/h4-6,8-9,12,18-19H,3H2,1-2H3,(H2,20,21,22)/t6-,8-,9-,12-/m1/s1
InChIKeyOWRDTHWSVNWFAZ-WOUKDFQISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-AMP: Key Methylated Nucleotide for Research


N,N-Dimethyladenosine 5'-(dihydrogen phosphate), also known as N6,N6-dimethyl-AMP, is a purine ribonucleoside 5'-monophosphate derivative wherein the adenine N6 position is substituted with two methyl groups, distinguishing it from adenosine 5'-monophosphate (AMP) [1]. This compound is an intermediate in the detoxification pathway of modified adenosines, such as N6-methyladenosine (m6A) and N6,N6-dimethyladenosine (m6,6A), which are catabolic byproducts of RNA turnover [2]. Its unique dimethylation pattern confers resistance to adenosine deaminase, making it a valuable tool for investigating nucleotide metabolism and enzyme-substrate interactions [3].

Why N,N-Dimethyl-AMP Cannot Be Substituted


Generic substitution with unmodified adenosine 5'-monophosphate (AMP) or mono-methylated N6-methyladenosine 5'-monophosphate (m6AMP) fails in key experimental contexts due to differential enzyme specificity and metabolic fate. N6,N6-dimethyl-AMP is a specific substrate for human N6-methyl-AMP/dAMP aminohydrolase (hABC-MP deaminase) and ADAL deaminase, which efficiently catalyze its deamination to inosine monophosphate (IMP), a step critical for detoxifying modified nucleotides [1]. In contrast, AMP is not a substrate for these deaminases, and m6AMP exhibits distinct kinetics [2]. Furthermore, the N6,N6-dimethyl substitution confers resistance to adenosine deaminase, altering its intracellular stability and enabling sustained inhibition of processes like autophagy, whereas AMP is rapidly deaminated [3]. Therefore, using AMP or m6AMP will not replicate the pathway-specific metabolic and inhibitory effects of N6,N6-dimethyl-AMP.

N,N-Dimethyl-AMP vs. Analogs: Quantitative Evidence


Superior Autophagy Inhibition vs. Adenosine

N6,N6-Dimethyladenosine (the parent nucleoside of the target compound) inhibits hepatocytic autophagy by 99% at a concentration of 0.5 mM, significantly more potent than adenosine (17% inhibition at 0.4 mM) and adenosine with deaminase inhibitor (85% inhibition). This high efficacy is attributed to the compound's resistance to adenosine deaminase, a property conferred by the N6,N6-dimethyl substitution [1]. While these data are for the nucleoside form, the phosphate derivative (N6,N6-dimethyl-AMP) is the proximal metabolic intermediate responsible for downstream effects, as AMP formation is required for autophagy inhibition [2].

Autophagy Hepatocyte Cellular Metabolism

High-Resolution Adenosine Kinase Complex Structure

The N6,N6-dimethyladenosine (DMA) complex with Toxoplasma gondii adenosine kinase was solved at 1.35 Å resolution, providing atomic-level detail of substrate-enzyme interactions [1]. This high-resolution structure revealed a unique intermediate conformational state (12-degree lid-domain rotation) not observed with unmodified adenosine or other 6-substituted purine ribosides, which is critical for understanding substrate specificity and guiding structure-based drug design [2].

X-ray Crystallography Adenosine Kinase Toxoplasma gondii

Specific Deamination by hABC-MP Deaminase

Human abacavir monophosphate deaminase (hABC-MP deaminase) efficiently catalyzes the hydrolytic deamination of N6,N6-dimethyl-AMP (compound 13) as a natural substrate, with comparable efficiency to N6-methyl-AMP (meAMP, compound 5) and N6-methoxy-AMP (medAMP, compound 6) [1]. This specific deamination step is essential for converting cytotoxic N6-modified AMPs to inosine monophosphate (IMP), a pathway confirmed in both human and rat enzymes [2].

Nucleotide Metabolism Enzyme Kinetics Detoxification

AMPK Allosteric Inhibition by N6-Modified AMPs

In Adal knockout mice, accumulation of N6-modified AMPs, including N6,N6-dimethyl-AMP, leads to allosteric inhibition of AMP-activated protein kinase (AMPK), resulting in dysregulation of glucose metabolism [1]. This effect is specific to N6-modified AMPs and is not observed with unmodified AMP, which typically activates AMPK. The accumulation and subsequent AMPK inhibition highlight a unique biological consequence of impaired N6,N6-dimethyl-AMP catabolism [2].

AMPK Glucose Metabolism Metabolic Regulation

N,N-Dimethyl-AMP: Optimal Research Applications


RNA Catabolism and Nucleotide Detoxification

Use N6,N6-dimethyl-AMP as a substrate for ADAL or hABC-MP deaminase in vitro to measure deamination rates and dissect the ADK-ADAL detoxification axis. This compound is essential for distinguishing the metabolic fate of N6,N6-dimethyladenosine versus N6-methyladenosine or unmodified adenosine, as only dimethylated AMP undergoes specific deamination to IMP [1].

Purine Nucleoside Kinase Structural Biology & Drug Targeting

Employ N6,N6-dimethyladenosine (or its phosphate) in co-crystallization trials with adenosine kinase from T. gondii or related enzymes to trap intermediate conformational states. The high-resolution structures obtained (1.35 Å) provide a robust template for structure-based design of selective inhibitors against parasitic kinases, leveraging the unique binding mode induced by the N6,N6-dimethyl group [2].

Autophagy Regulation via Adenosine Analog Pathways

Utilize N6,N6-dimethyladenosine (the nucleoside precursor) in hepatocyte or other cellular models to achieve near-complete (99%) inhibition of autophagy at 0.5 mM. This potent effect, reliant on intracellular phosphorylation to N6,N6-dimethyl-AMP, allows researchers to probe the role of AMPK and AMP-dependent signaling in autophagic flux without confounding adenosine deaminase activity [3].

AMPK Dysregulation in Metabolic Disease Models

In cellular or animal models with impaired ADAL activity, supplement with N6,N6-dimethyl-AMP to induce accumulation of N6-modified nucleotides, leading to allosteric inhibition of AMPK. This approach can be used to study the downstream effects on glucose and lipid metabolism, providing a mechanistic link between RNA modification catabolism and metabolic disease [4].

Technical Documentation Hub

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